molecular formula C13H12N2O3S B1413672 1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173115-97-2

1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1413672
M. Wt: 276.31 g/mol
InChI Key: ZXMADVMTLAQNPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example involves the creation of heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leading to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles is one example .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the ligands were characterized through various analytical, physical, and spectroscopic methods .

Scientific Research Applications

Antimicrobial Activity

  • Patel et al. (2010) synthesized compounds related to 1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and found them to exhibit antimicrobial activity against various bacterial and fungal species, comparable to standard drugs in some cases. This highlights the potential of these compounds in antimicrobial applications (Patel & Shaikh, 2010).
  • Another study by Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of similar pyridine derivatives, demonstrating variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).

Antioxidant Activity

  • Tumosienė et al. (2019) synthesized derivatives of a similar compound and tested them for antioxidant activity. Some of these compounds showed potent antioxidant effects, even surpassing known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Potential in Cancer Research

  • Budzisz et al. (2010) synthesized chelating ligands related to this chemical class and investigated their cytotoxic activity. They found that these compounds modulated the expression of BAX and P53 genes, indicating potential in cancer research (Budzisz et al., 2010).

Structural and Chemical Studies

  • Extensive structural and chemical studies have been conducted on similar compounds to understand their properties and potential applications. Matczak-Jon et al. (2010) explored the solution properties of benzothiazolyl derivatives, contributing to our understanding of their chemical behavior and potential applications (Matczak-Jon et al., 2010).

Future Directions

Future research could focus on the development of new methodologies for the synthesis of similar compounds, as well as further exploration of their biological activities . The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

properties

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-7-2-3-9-10(4-7)19-13(14-9)15-6-8(12(17)18)5-11(15)16/h2-4,8H,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMADVMTLAQNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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